molecular formula C17H12N4O3S B2915368 (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide CAS No. 851267-17-9

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

Cat. No. B2915368
CAS RN: 851267-17-9
M. Wt: 352.37
InChI Key: QCEXTNAGQHAYRV-ZZXKWVIFSA-N
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Description

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide, also known as NPTB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPTB is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Anticancer Activity

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide has been studied for its potential as an anticancer agent. Kamal et al. (2014) synthesized a series of acrylamide conjugates with anti-tubulin activity, exhibiting cytotoxic effects against various human cancer cell lines. These compounds, including derivatives similar to (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide, showed promising cytotoxicity specifically against the A549 human lung adenocarcinoma epithelial cell line. They induced cell-cycle effects in the G2/M phase, followed by caspase-3 activation and apoptotic cell death (Kamal et al., 2014).

High-Refractive-Index Polyamides

Research conducted by Javadi et al. (2015) explored the development of high-refractive-index polyamides. They introduced nitro groups, thiazole rings, and thioether linkages to achieve this. Their study highlights the use of nitro-substituted polyamides, including structures similar to (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide, for creating materials with high heat resistance, high refractive indices, and transparency in the visible region (Javadi et al., 2015).

Corrosion Inhibitors

Abu-Rayyan et al. (2022) investigated acrylamide derivatives, including N-(4-nitrophenyl)acrylamide, a compound structurally related to (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide, for their potential as corrosion inhibitors. They found these compounds to be effective in inhibiting corrosion of copper in nitric acid solutions, suggesting potential applications in industrial settings (Abu-Rayyan et al., 2022).

Enhanced Oil Recovery

A study by Gou et al. (2015) on novel acrylamide-based copolymers for enhanced oil recovery highlights the potential application of compounds like (E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide. These polymers, with functionalization by imidazoline derivatives and/or sulfonate, exhibited excellent thickening property, shear stability, and salt tolerance, making them suitable for use in oil recovery processes (Gou et al., 2015).

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16(6-3-12-1-4-14(5-2-12)21(23)24)20-17-19-15(11-25-17)13-7-9-18-10-8-13/h1-11H,(H,19,20,22)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXTNAGQHAYRV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide

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